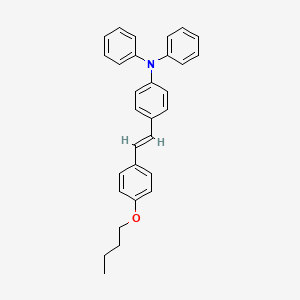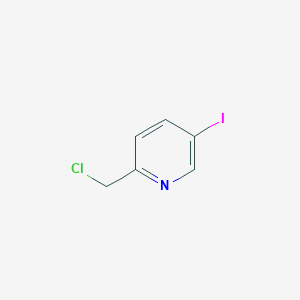
2-(Chloromethyl)-5-iodopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-5-iodopyridine is an organic compound that belongs to the class of halopyridines It is characterized by the presence of both a chloromethyl and an iodine substituent on a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the chloromethylation of 5-iodopyridine. This can be achieved by reacting 5-iodopyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of hazardous reagents and the potential for by-product formation.
化学反应分析
Types of Reactions: 2-(Chloromethyl)-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The iodine substituent allows for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminomethyl derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-(Chloromethyl)-5-iodopyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Chloromethyl)-5-iodopyridine involves its reactivity with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The iodine substituent can participate in halogen bonding, influencing molecular interactions and stability .
相似化合物的比较
- 2-(Chloromethyl)-5-bromopyridine
- 2-(Chloromethyl)-5-fluoropyridine
- 2-(Chloromethyl)-5-chloropyridine
Comparison: Compared to its analogs, 2-(Chloromethyl)-5-iodopyridine is unique due to the presence of iodine, which imparts distinct reactivity and physical properties. The larger atomic radius and higher polarizability of iodine compared to other halogens can influence the compound’s behavior in chemical reactions and its interactions with other molecules .
属性
分子式 |
C6H5ClIN |
|---|---|
分子量 |
253.47 g/mol |
IUPAC 名称 |
2-(chloromethyl)-5-iodopyridine |
InChI |
InChI=1S/C6H5ClIN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 |
InChI 键 |
CHMBLTXRDNJTAO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1I)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


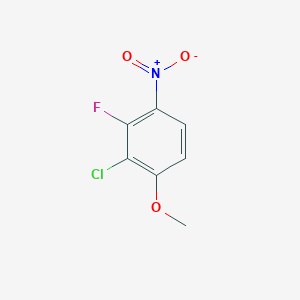
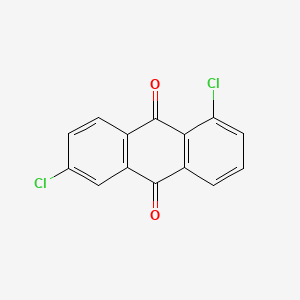
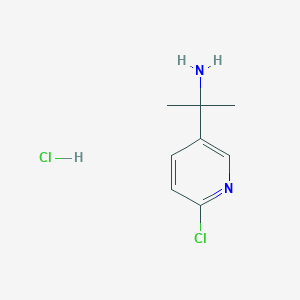
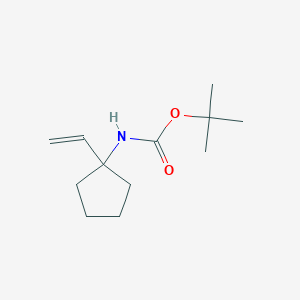
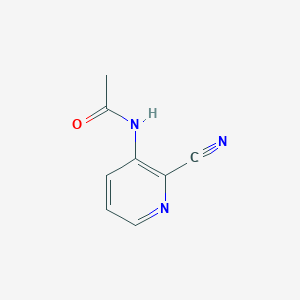
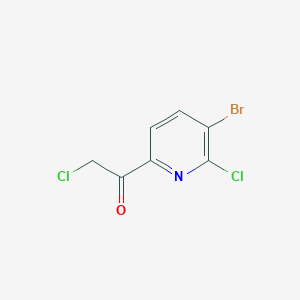
![7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)

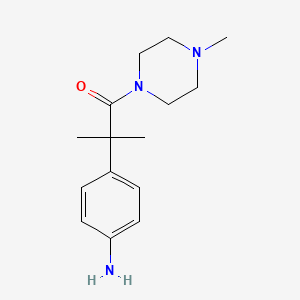
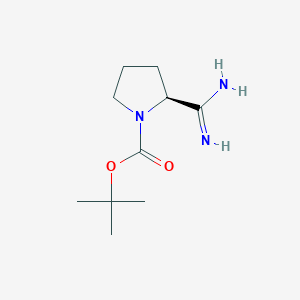
![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)

![[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)
